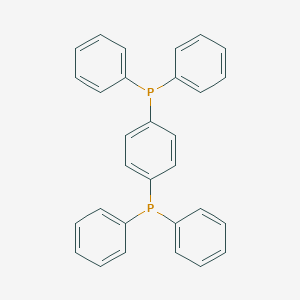

1,4-Bis(diphenylphosphino)benzene

Description

Properties

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-06-2 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Diphenylphosphino Benzene

Established Synthetic Routes for 1,4-Bis(diphenylphosphino)benzene

The preparation of this compound has been achieved through several well-documented methods, primarily involving nucleophilic substitution or the use of organometallic intermediates.

Nucleophilic Substitution Strategies

A common and direct approach to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically utilizes a 1,4-dihalobenzene, such as 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene, and a diphenylphosphine-derived nucleophile. The reaction of 1,4-dichlorophthalazine (B42487) with methyl diphenylphosphinite, for instance, results in the formation of a related bis(diphenylphosphinyl) compound, highlighting the utility of this type of transformation. prepchem.com While broadly applicable for haloarenes, a significant limitation of SNAr reactions is the general requirement for electron-deficient arene electrophiles. nsf.gov To overcome this, activation of the arene ring, often through coordination to a metal center, can enhance its electrophilicity and facilitate substitution. nsf.gov

Preparation via Organometallic Intermediates

An alternative and effective route involves the use of organometallic intermediates, specifically p-dilithiobenzene. This method begins with the reaction of a p-dihalobenzene, such as p-dibromobenzene, with an organolithium reagent like n-butyllithium to form the highly reactive p-dilithiobenzene intermediate. google.com This intermediate is then treated with chlorodiphenylphosphine (B86185) to yield this compound. google.com A specific patented procedure describes the dropwise addition of n-butyllithium to p-dibromobenzene in n-hexane at -65°C, followed by stirring for 48 hours to produce the p-dilithiobenzene precipitate. google.com Subsequent reaction with chlorodiphenylphosphine at room temperature furnishes the desired product. google.com

Comparative Analysis of Synthetic Pathways in Terms of Yield and Purity

The choice of synthetic route can significantly impact the yield and purity of the final this compound product. The method involving the p-dilithiobenzene intermediate, while effective, has been reported to produce the compound in a 20% yield after purification by vacuum sublimation. google.com The resulting product is a pure, white crystalline solid with a melting point of 166-167°C. google.com

Table 1: Comparison of Synthetic Routes for this compound and Related Structures

| Synthetic Route | Precursors | Reagents | Yield | Purity/Characterization | Reference |

|---|---|---|---|---|---|

| Organometallic Intermediate | p-Dibromobenzene, Chlorodiphenylphosphine | n-Butyllithium | 20% | White crystalline solid, m.p. 166-167°C | google.com |

| Nucleophilic Aromatic Substitution | 1,4-Dichlorophthalazine, Methyl diphenylphosphinite | - | Not specified for parent compound | Light-yellow solid, m.p. 225-228.5°C (for phthalazine (B143731) derivative) | prepchem.com |

| Nucleophilic Aromatic Substitution (DPP derivative) | N,N'-bis(pentafluorobenzyl)-DPP, Various thiols and phenols | Cesium Carbonate (for phenols) | 14-63% | Highly fluorescent compounds | beilstein-journals.org |

Novel Approaches and Methodological Advancements in this compound Synthesis

Research continues to explore more efficient and selective methods for the synthesis of phosphine (B1218219) ligands. While specific novel methods for this compound are not extensively detailed in the provided search results, advancements in related areas suggest potential avenues for improvement. For example, the development of new catalyst systems for nucleophilic aromatic substitution reactions could lead to higher yields and milder reaction conditions. The use of alternative organometallic reagents or a deeper understanding of reaction mechanisms, such as the role of product inhibition in catalytic cycles, may also pave the way for improved synthetic protocols. nsf.gov

Catalytic Applications of 1,4 Bis Diphenylphosphino Benzene Based Systems

Homogeneous Catalysis Employing 1,4-Bis(diphenylphosphino)benzene Ligands

In homogeneous catalysis, this compound (dppbz) serves as a crucial ancillary ligand, primarily with transition metals like palladium and nickel. acs.org The rigid benzene (B151609) backbone of the dppbz ligand influences the steric and electronic environment of the metal center. This rigidity can enhance reaction rates and selectivity by promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, which are fundamental to many cross-coupling reactions. The chelation of dppbz to a metal creates a stable complex that can facilitate a variety of chemical transformations, from the formation of carbon-carbon bonds to hydrogenation processes. acs.org

Carbon-Carbon Bond Formation Reactions

Catalytic systems based on this compound are particularly effective in mediating the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.

The dppbz ligand is instrumental in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing biaryl frameworks and other complex organic molecules.

In Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, palladium complexes incorporating phosphine (B1218219) ligands are standard catalysts. researchgate.netkochi-tech.ac.jp The use of dppbz can lead to significant improvements in reaction yields. For instance, in certain palladium-catalyzed Suzuki reactions, optimizing conditions with dppbz as the ligand has resulted in product yields as high as 95%. The ligand's structure facilitates the crucial transmetalation and reductive elimination steps of the catalytic cycle.

Similarly, dppbz is employed in Stille coupling , which couples an organotin compound with an organohalide. The ligand's ability to stabilize the palladium catalyst is vital for achieving efficient bond formation.

While less specifically detailed in the provided sources for dppbz, Heck coupling involves the reaction of an unsaturated halide with an alkene. The principles of catalyst stabilization and reactivity enhancement provided by phosphine ligands like dppbz are broadly applicable to this class of reactions as well.

| Reaction Type | Catalyst System | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium / dppbz | Aryl Halides + Arylboronic Acids | Up to 95% | |

| Suzuki-Miyaura | Pd(OAc)2 / dppmCN | Bromobenzene + Phenylboronic Acid | High (TOF >600,000) | nih.gov |

Note: The table includes data for a related diphosphine ligand to provide context on the high activity achievable in these systems.

The field of C-H activation aims to directly convert ubiquitous C-H bonds into new chemical bonds, offering a more atom-economical approach to synthesis. beilstein-journals.orgsigmaaldrich.com Ligands like dppbz play a critical role in these transformations by enabling metal catalysts to selectively break and functionalize otherwise inert C-H bonds. For example, platinum(II) complexes supported by the related amido diphosphine ligand, bis(2-diphenylphosphinophenyl)amide, have been shown to effectively activate the C-H bond of benzene to form a platinum-phenyl bond. nih.gov This demonstrates the potential of diphosphine scaffolds in facilitating direct arylation reactions. The steric and electronic properties of the ligand are crucial for controlling the reactivity of the metal center and enabling the C-H activation step. nih.gov

Palladium-catalyzed carbonylation reactions are a direct method for synthesizing carbonyl compounds. The dppbz ligand has been utilized in the carbonylation of aryl halides to produce ketones. In this process, carbon monoxide is inserted into a palladium-carbon bond, followed by subsequent reaction steps that yield the ketone product. The dppbz ligand helps to maintain a stable and active catalytic species throughout the reaction, facilitating the efficient conversion of starting materials into the desired ketones.

Hydrogenation and Hydrofunctionalization Reactions

Beyond C-C bond formation, dppbz-based systems also find application in reactions involving the addition of hydrogen across double bonds.

Asymmetric hydrogenation is a key technique for producing enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. pnas.org This process involves the reduction of a prochiral substrate, such as a ketone or an olefin, using a chiral catalyst to yield a product with a specific stereochemistry. While the parent this compound is an achiral molecule, chiral analogues and related diphosphine ligands are highly effective in asymmetric hydrogenation. pnas.orgrsc.org

For example, chiral diphosphines are crucial ligands for rhodium and ruthenium catalysts used in the enantioselective hydrogenation of prochiral ketones and olefins. pnas.org The stereoelectronic properties of the chiral ligand, combined with the substrate, determine the enantioselectivity of the reaction. pnas.org Cationic rhodium(I) complexes with chiral bis(diphenylphosphino) ligands have demonstrated high effectiveness, achieving optical yields up to 88% in the hydrogenation of certain substrates. rsc.org Novel rhodium catalysts with chiral diphosphine ligands derived from inositol (B14025) have also been developed for asymmetric hydrogenation. nih.gov The success of these related systems highlights the importance of the diphosphine framework in designing effective catalysts for asymmetric transformations.

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Ru(II) / Chiral Diphosphines (e.g., SYNPHOS, DIFLUORPHOS) | Prochiral Ketones and Olefins | Stereoelectronic features of the ligand and substrate deeply influence enantioselectivity. | pnas.org |

| Cationic Rh(I) / Chiral 1,2-Bis(diphenylphosphino)phenylethane | Dehydroamino-acids | Effective catalytic asymmetric hydrogenation with optical yields up to 88%. | rsc.org |

| Rh(I) / Chiral Inositol-derived Diphosphine | General Prochiral Substrates | Development of novel asymmetric hydrogenation catalysts. | nih.gov |

Other Significant Catalytic Transformations

Beyond the aforementioned applications, catalyst systems incorporating this compound have been investigated in other significant organic transformations, which are detailed in the following subsections.

The N-formylation of amines is a fundamental transformation in organic synthesis, providing access to formamides which are important intermediates in the production of pharmaceuticals and other fine chemicals. A variety of catalytic systems have been developed for this reaction, often utilizing different formylating agents and transition metal catalysts. scispace.comnih.govrsc.orgnih.gov

While diphosphine ligands are known to be effective in this context, specific studies detailing the use of this compound are not prevalent in the current literature. In contrast, copper-diphosphine complexes based on the isomeric 1,2-bis(diphenylphosphino)benzene (B85067) have been reported as homogeneous catalysts for the N-formylation of a broad range of amines. sigmaaldrich.comsigmaaldrich.com The specific impact of the para-substitution pattern of this compound on the efficiency and selectivity of N-formylation reactions remains an area for further investigation.

The β-boration of α,β-unsaturated amides is a valuable method for the synthesis of β-boryl amides, which are versatile intermediates in organic synthesis. This reaction typically employs a transition metal catalyst and a diboron (B99234) reagent.

There is a lack of specific reports on the use of this compound in this catalytic transformation. However, an efficient copper catalyst system for the β-boration of α,β-unsaturated amides has been developed utilizing the structural isomer, 1,2-bis(diphenylphosphino)benzene. sigmaaldrich.comsigmaaldrich.com This system, which employs a copper-1,2-bis(diphenylphosphino)benzene catalyst, has been shown to be highly reactive for the conjugate addition of bis(pinacolato)diboron (B136004) to a variety of α,β-unsaturated amides under mild conditions. The difference in the bite angle and steric environment between the 1,2- and 1,4-isomers would likely lead to different catalytic activities and selectivities in this reaction.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to methods based on precious metals. researchgate.net The use of phosphine ligands can significantly modulate the reactivity and selectivity of these iron-based catalysts.

In the context of fluoroaromatic coupling reactions, a key study has demonstrated the effectiveness of 1,2-bis(diphenylphosphino)benzene in the iron-catalyzed cross-coupling of polyfluorinated arylzinc reagents with alkyl halides. rsc.orgsigmaaldrich.com The addition of a catalytic amount of 1,2-bis(diphenylphosphino)benzene was found to be crucial for achieving selective cleavage of the sp³ carbon-halogen bond. While this highlights the potential of the bis(diphenylphosphino)benzene scaffold in this type of coupling, there is currently no specific literature available on the application of the 1,4-isomer in iron-catalyzed fluoroaromatic coupling reactions. A comparative study of the two isomers in this reaction would be of significant interest to elucidate the effect of the ligand's bite angle on the catalytic outcome.

Catalyst Performance Metrics and Optimization Strategies

The performance of a catalyst is evaluated based on several key metrics, including its efficiency, selectivity, and turnover number (TON). These parameters are crucial for the development of practical and sustainable catalytic processes.

The efficiency of a catalytic system is often quantified by the turnover number (TON), which represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated. Selectivity, on the other hand, refers to the catalyst's ability to preferentially form a specific product over other possible products.

Ligand Design Principles for Enhanced Catalytic Activity

The efficacy of a metal-based catalyst is intrinsically linked to the properties of its coordinating ligands. In the case of systems based on this compound (dppb), the design of the ligand is a critical factor in tuning the catalytic activity and selectivity for a variety of chemical transformations. The key design principles revolve around the modulation of steric and electronic properties, as well as the inherent structural characteristics of the dppb framework.

The rigid benzene backbone of dppb enforces a relatively fixed, wide bite angle of approximately 180° when it coordinates to a metal center in a bridging mode across two metal centers, a common scenario for this para-substituted ligand. This structural rigidity can be advantageous in certain catalytic applications where precise control over the geometry of the catalytic center is required. However, for single-metal catalysis, this ligand typically coordinates in a monodentate or a bridging dinuclear fashion, which influences the catalytic mechanism differently than chelating diphosphines.

Steric and Electronic Effects:

The steric and electronic properties of phosphine ligands are paramount in dictating the outcome of a catalytic reaction. These properties can be quantified using parameters such as the Tolman cone angle (a measure of steric bulk) and the pKa of the corresponding phosphonium (B103445) salt (a measure of electron-donating ability). By modifying the phenyl groups on the phosphorus atoms of dppb, for instance, by introducing substituents at the ortho, meta, or para positions, it is possible to fine-tune these properties.

Increasing the steric bulk of the ligand can enhance selectivity by creating a more hindered catalytic pocket, which can favor the approach of a specific substrate or transition state. Conversely, less sterically demanding ligands may allow for faster reaction rates by facilitating substrate coordination. Electron-donating groups on the phenyl rings increase the electron density on the phosphorus atoms and, consequently, on the metal center. This can promote oxidative addition, a key step in many catalytic cycles, and stabilize the resulting higher oxidation state of the metal. Conversely, electron-withdrawing groups decrease the electron density on the metal, which can facilitate reductive elimination, the final step in many cross-coupling reactions.

A recent study on palladium-catalyzed carbonylation of alkenes highlighted the importance of the ligand's electronic properties. An aryldiphosphine ligand with electron-deficient phosphines, resulting from electron delocalization, demonstrated excellent oxygen-resistance and stability, leading to high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net

Bite Angle and Flexibility:

The bite angle of a diphosphine ligand, the P-M-P angle in a chelated metal complex, is a crucial parameter that influences both the activity and selectivity of a catalyst. While dppb itself does not typically form a chelate with a single metal center due to its para-substitution, the concept is central to understanding the behavior of related diphosphine ligands. For instance, its isomer, 1,2-bis(diphenylphosphino)benzene (dppbz), forms a stable chelate with a well-defined bite angle that is influenced by the rigid benzene backbone.

The rigidity of the ligand backbone plays a significant role in maintaining a consistent coordination geometry throughout the catalytic cycle. Flexible backbones, such as those found in ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), allow for a greater range of bite angles, which can be beneficial in accommodating the different geometric requirements of various intermediates in a catalytic cycle. However, the pre-organized and rigid nature of aromatic-backed diphosphines can lead to enhanced stability and selectivity.

The following table provides a comparative overview of the structural and electronic properties of dppb and related phosphine ligands:

| Ligand | Backbone | Typical Coordination Mode | Bite Angle (°)* | Electronic Properties |

| This compound (dppb) | Rigid (benzene) | Bridging, Monodentate | ~180 (bridging) | Tunable via phenyl substitution |

| 1,2-Bis(diphenylphosphino)benzene (dppbz) | Rigid (benzene) | Chelating | ~85 | Electron-rich |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Flexible (ferrocene) | Chelating | ~99 | Electron-rich, redox-active |

| 1,4-Bis(diphenylphosphino)butane (dppb) | Flexible (butane) | Chelating | ~94 | Electron-donating |

Note: The bite angle is highly dependent on the metal center and its oxidation state.

Strategies for Catalyst Recycling and Stability Enhancement

The practical application of homogeneous catalysts, including those based on this compound, is often hampered by the difficulty of separating the catalyst from the reaction products, leading to product contamination and loss of the expensive metal and ligand. To address this challenge, several strategies have been developed to facilitate catalyst recycling and enhance its stability. These strategies primarily focus on the heterogenization of the homogeneous catalyst.

Immobilization on Solid Supports:

One of the most common approaches is the immobilization of the dppb-metal complex onto an insoluble solid support. This allows for the easy separation of the catalyst from the reaction mixture by simple filtration. Various materials have been employed as supports, including inorganic oxides like silica (B1680970) and organic polymers.

Silica Supports: Mesoporous silica materials, such as SBA-15, with their high surface area and tunable pore sizes, are excellent candidates for catalyst immobilization. The dppb ligand can be functionalized with a silane (B1218182) group, which can then be covalently attached to the silica surface. This method has been shown to produce recyclable catalysts for reactions like benzene hydrogenation. organic-chemistry.org A study on a rhodium complex immobilized on silica-supported palladium nanoparticles demonstrated remarkable stability and recyclability. organic-chemistry.org

Polymer Supports: Organic polymers offer a versatile platform for catalyst immobilization. The dppb ligand can be incorporated into a polymer chain or grafted onto a pre-formed polymer. Microporous organic polymers (POPs) containing diphosphine derivatives have been used to support palladium catalysts for Suzuki-Miyaura coupling reactions. These supported catalysts exhibited good recyclability without significant loss of activity or palladium leaching over several cycles. mdpi.com

The following table summarizes the performance of some immobilized phosphine-based palladium catalysts in the Suzuki-Miyaura cross-coupling reaction.

| Catalyst System | Support | Reaction | Aryl Halide | Arylboronic Acid | Yield (%) | Recycle | Reference |

| Pd@PP-3 | Microporous Organic Polymer | Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | 98 | 5 cycles, >95% yield | mdpi.com |

| Pd/cordierite | Cordierite | Suzuki-Miyaura | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | 98 | - | researchgate.net |

Biphasic Catalysis:

Biphasic catalysis involves the use of two immiscible liquid phases, one containing the catalyst and the other containing the reactants and products. After the reaction, the two phases are separated, and the catalyst-containing phase can be reused. To make a dppb-based catalyst soluble in a specific phase, typically an aqueous or an ionic liquid phase, the ligand can be functionalized with polar groups.

Aqueous Biphasic Catalysis: By introducing water-soluble groups, such as sulfonates, to the phenyl rings of the dppb ligand, the resulting metal complex can be rendered water-soluble. The organic products can then be easily separated from the aqueous catalyst phase. Sulfonated diphenylphosphanes have been successfully used in homogeneous biphasic catalysis. researchgate.net

Ionic Liquid Biphasic Catalysis: Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of compounds. By modifying the dppb ligand with ionic tags, the catalyst can be dissolved in an IL phase, from which the organic products can be extracted with a conventional organic solvent.

Stability Enhancement:

The stability of the catalyst under reaction conditions is crucial for its longevity and reusability. The rigid backbone of dppb contributes to the thermal stability of its metal complexes. Further enhancements can be achieved through:

Ligand Modification: Introducing bulky substituents on the phenyl groups can protect the metal center from decomposition pathways. As mentioned earlier, electron-deficient phosphines can impart oxygen resistance. researchgate.net

Support Interactions: The interaction between the immobilized catalyst and the support material can also enhance stability by preventing aggregation of metal nanoparticles, a common deactivation pathway.

The development of robust and recyclable catalytic systems based on this compound and its derivatives is an active area of research, with the potential to make these catalysts more economically viable and environmentally friendly for industrial applications.

Mechanistic Investigations of 1,4 Bis Diphenylphosphino Benzene Catalysis

Elucidation of Proposed Catalytic Cycles

Catalytic cycles involving palladium complexes of 1,4-bis(diphenylphosphino)benzene, such as those in cross-coupling reactions (e.g., Suzuki or Heck reactions), are generally understood to proceed through a series of fundamental steps. A typical catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with a substrate, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

The rigid structure of this compound, with its para-substituted phosphine (B1218219) groups, influences the geometry and reactivity of the palladium center throughout the cycle. uvic.ca This rigidity can affect the ease of ligand association and dissociation, which are critical for the progression of the catalytic cycle.

Identification and Characterization of Key Catalytic Intermediates

The identification and characterization of catalytic intermediates are paramount for understanding reaction mechanisms. In palladium-catalyzed reactions, key intermediates include Pd(0) complexes, oxidative addition products (Pd(II) species), and complexes formed during transmetalation or migratory insertion. uwindsor.camdpi.commdpi.com

Kinetic Studies and Determination of Rate-Determining Steps

The electronic and steric properties of the phosphine ligand significantly influence the rates of these elementary steps. For instance, electron-donating ligands can accelerate oxidative addition, while bulky ligands can promote reductive elimination. uwindsor.ca Kinetic investigations involving Hammett plots and reaction progress analysis under catalytic and stoichiometric conditions have been employed for related biaryl phosphine ligands to elucidate the RDS. mit.edumit.edu Such detailed kinetic analysis specifically for this compound catalysis is less commonly reported in the literature.

Pathways of Reductive Elimination and Oxidative Addition in Catalytic Cycles

Oxidative Addition: This initial step in many cross-coupling cycles involves the reaction of a low-valent metal complex, typically Pd(0), with an organic halide or triflate. This process leads to the formation of a higher-valent metal complex, Pd(II), with two new bonds to the organic substrate's fragments. wikipedia.orgresearchgate.net The mechanism of oxidative addition can be influenced by the ligand. For palladium complexes, both monoligated and bisligated species can be involved in the oxidative addition step, and the specific pathway can depend on the nature of the phosphine ligand and the substrate. uvic.caresearchgate.net Computational studies on related systems suggest that for chelating diphosphine ligands, the reaction may proceed through a 14-electron [Pd(P-P)] complex. researchgate.net

Reductive Elimination: This is the final, product-forming step in many catalytic cycles, where two organic groups bound to the metal center are coupled, and the metal is reduced to a lower oxidation state, regenerating the active catalyst. mit.edumit.edu The rate of reductive elimination is sensitive to the steric and electronic properties of the ancillary ligands. For instance, more electron-donating ligands on a Pd(II) complex can sometimes slow down the rate of reductive elimination. mit.edu The geometry of the complex, which is influenced by the bite angle of the diphosphine ligand, is also a critical factor.

Ligand Dissociation and Association Kinetics

The dynamics of ligand dissociation and association are fundamental to the catalytic cycle. For a catalytic reaction to proceed, there must be vacant coordination sites on the metal center to allow for substrate binding and subsequent reactions. In the context of palladium catalysis with diphosphine ligands, the formation of a coordinatively unsaturated, monoligated palladium species through ligand dissociation is often a key step preceding oxidative addition. researchgate.net

Application of Isotope Labeling and Kinetic Isotope Effects (KIEs) in Mechanism Elucidation

Isotope labeling studies are powerful tools for probing reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C), one can measure the effect of this substitution on the reaction rate, known as the kinetic isotope effect (KIE). chemrxiv.org

A significant KIE (k_light/k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. libretexts.org KIE studies have been used to distinguish between different proposed mechanisms for oxidative addition in palladium catalysis. For example, different KIE values are expected for a concerted 3-centered transition state versus a nucleophilic displacement (S_NAr-like) mechanism. chemrxiv.org While the application of KIE studies to elucidate the mechanism of catalysis specifically with this compound is not widely documented, this technique remains a cornerstone of mechanistic investigation in organometallic catalysis. libretexts.orgresearchgate.net

Theoretical and Computational Studies of 1,4 Bis Diphenylphosphino Benzene and Its Complexes

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction mechanisms involving 1,4-bis(diphenylphosphino)benzene (dppbz) and its metal complexes. DFT calculations provide valuable insights into the energetics and pathways of chemical transformations, which can be challenging to determine experimentally.

For instance, in phosphine-catalyzed reactions, DFT has been employed to investigate the mechanism of the ring-opening of cyclopropyl (B3062369) ketones. These studies have mapped out the multiple reaction pathways, including the formation of various products. The computational results indicate that the most favorable pathway often involves a sequence of steps: nucleophilic substitution to open the three-membered ring, intramolecular Michael addition to form an enolate intermediate, a subsequent intramolecular proton transfer to yield an ylide, and finally, an intramolecular Wittig reaction to deliver the final product. rsc.org By analyzing the transition states and intermediates along these pathways, researchers can understand the factors that govern the chemoselectivity of the reaction. rsc.org

Furthermore, DFT is instrumental in understanding the reactivity of dppbz complexes in catalytic cycles. For example, in the context of nickel-catalyzed cross-coupling reactions, DFT calculations can be used to determine the heterolytic bond dissociation energies (BDEs) of Ni-X bonds (where X is a heteroatom like O, S, N). These calculations help in quantifying the strength of these bonds and understanding how they are influenced by electronic effects of substituents on the ligands. acs.orgacs.org This information is crucial for designing more efficient catalysts. By comparing the computed BDEs for different ligands and substrates, a deeper understanding of the structure-reactivity relationships can be achieved. acs.orgacs.org

The application of DFT extends to the study of more complex systems, including metalloenzymes, where it can be used to model the active site and elucidate reaction mechanisms. chemrxiv.org While not directly focused on dppbz, these studies showcase the broad applicability and power of DFT in understanding chemical reactivity across various chemical systems. chemrxiv.org

Computational Analysis of Electronic Structures, Bonding Interactions, and Charge Transfer Phenomena

Computational methods, particularly DFT, are pivotal in analyzing the electronic structure, bonding interactions, and charge transfer phenomena in this compound and its complexes. These analyses provide a fundamental understanding of the molecule's properties and reactivity.

The electronic structure of dppbz is characterized by the phosphorus lone pairs and the π-system of the central benzene (B151609) ring and the four phenyl groups. Upon coordination to a metal center, significant changes in the electronic structure occur. Computational studies can quantify the extent of electron donation from the phosphorus atoms to the metal and any back-donation from the metal to the ligand.

For example, in complexes of dppbz with transition metals, the nature of the metal-phosphorus bond can be thoroughly investigated. The bonding can be dissected into contributions from σ-donation (from the phosphorus lone pair to an empty metal orbital) and π-back-donation (from a filled metal d-orbital to an empty σ* orbital of the P-C bonds or the π* orbitals of the phenyl rings). These interactions dictate the stability and reactivity of the complex.

Charge transfer phenomena are also a key aspect that can be studied computationally. In donor-acceptor systems involving dppbz, the extent of charge transfer in the ground and excited states can be calculated. This is particularly relevant for understanding the photophysical properties of dppbz-containing materials.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for this compound and its derivatives. Theoretical calculations can provide valuable insights that complement and aid in the assignment of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ³¹P nuclei. While experimental ¹H and ¹³C NMR spectra for similar bis(diphenylphosphino)alkanes and arenes are available, the theoretical prediction for this compound can help in assigning the complex splitting patterns and understanding the influence of conformation on the chemical shifts. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculated spectra can be compared with experimental IR data to assign the vibrational modes of the molecule. For its metal complexes, IR spectroscopy is particularly useful for probing the electronic environment of co-ligands like carbon monoxide. For example, in dicarbonylbis-(η-cyclopentadienyl)-dirhodium(I) complexes bridged by a bis(diphenylphosphino)alkane, the position of the C-O stretching frequency in the IR spectrum is sensitive to the extent of back-donation from the rhodium center to the CO ligands. rsc.org DFT calculations can predict these stretching frequencies and help in interpreting the electronic effects of the phosphine (B1218219) ligand.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound and its complexes, TD-DFT can calculate the energies and oscillator strengths of electronic transitions. This information helps in understanding the origin of the absorption bands, whether they are π-π* transitions within the aromatic rings or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions in the case of metal complexes.

Conformational Analysis and Steric Effects via Computational Methods

Computational methods are indispensable for understanding the conformational landscape and steric effects of this compound and its complexes. The flexibility of the diphenylphosphino groups allows for a variety of spatial arrangements, which in turn influence the molecule's reactivity and coordination behavior.

The rotation of the phenyl groups around the P-C bonds and the P-C(benzene) bonds leads to a complex potential energy surface with multiple local minima. Computational conformational analysis can identify the low-energy conformers and the energy barriers between them. This is crucial for understanding which conformations are likely to be populated at a given temperature and which are accessible during a chemical reaction.

Steric effects play a significant role in the chemistry of this compound. The bulky phenyl groups can influence the accessibility of the phosphorus lone pairs for coordination to a metal center. In its complexes, these steric interactions can dictate the geometry around the metal and influence the binding of other ligands. For example, in the selective mono-oxidation of o-bis(diphenylphosphino)benzene, steric control is responsible for the selective reaction at one of the phosphorus atoms. acs.org

Computational models can quantify these steric effects. For instance, parameters like cone angle, which provides a measure of the steric bulk of a ligand, can be calculated. These computational approaches allow for a rational design of ligands with specific steric properties for applications in catalysis. bris.ac.uk By systematically varying substituents on the phenyl rings, for example, the steric profile of the ligand can be tuned to achieve desired catalytic activity or selectivity. researchgate.netnih.gov

The table below presents a conceptual overview of how computational methods can be applied to analyze the conformational and steric properties of this compound.

| Computational Method | Application to this compound | Insights Gained |

| Molecular Mechanics (MM) | Rapidly explore a large number of conformations to identify low-energy structures. | Provides a general overview of the conformational landscape and identifies key conformers for further study. |

| Density Functional Theory (DFT) | Perform geometry optimizations and frequency calculations on the low-energy conformers identified by MM. | Yields accurate geometries, relative energies, and vibrational frequencies of the stable conformers. |

| Potential Energy Surface (PES) Scan | Systematically rotate specific dihedral angles (e.g., P-C bonds) to map the energy profile of conformational changes. | Determines the energy barriers for rotation and identifies the transition states between different conformers. |

| Cone Angle Calculation | Calculate the solid angle occupied by the diphenylphosphino group. | Quantifies the steric bulk of the ligand, which is crucial for understanding its coordination chemistry. |

Modeling of Potential Energy Surfaces and Activation Barriers

The modeling of potential energy surfaces (PES) and the calculation of activation barriers are fundamental applications of computational chemistry in the study of this compound and its complexes. A PES provides a comprehensive map of the energy of a system as a function of the positions of its atoms, offering deep insights into chemical reactivity. mdpi.com

By mapping the PES, chemists can identify the reactants, products, and any intermediates or transition states involved in a chemical reaction. sciepub.com The minimum energy path on the PES connects these stationary points and represents the most likely pathway for the reaction to proceed. sciepub.com

For reactions involving this compound, such as its role as a ligand in catalysis, modeling the PES of the catalytic cycle is crucial. This allows for the determination of the activation barriers for each elementary step, such as oxidative addition, reductive elimination, and migratory insertion. The activation barrier, or activation energy, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. sciepub.com

For example, in the oxidation of benzene, a process that can be influenced by catalysts containing phosphine ligands, DFT calculations have been used to explore the potential energy surfaces of the reaction with molecular oxygen. nih.gov These studies reveal the different possible pathways and their associated energy barriers, helping to understand the reaction mechanism at a molecular level. nih.gov

Computational methods like DFT are used to locate the transition state structures, which are first-order saddle points on the PES. sciepub.com Once the transition state is found, the activation barrier can be calculated. Comparing the activation barriers for different possible reaction pathways allows for the prediction of the most favorable mechanism. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

The table below illustrates the key aspects of PES modeling and activation barrier calculation for a hypothetical reaction involving a complex of this compound.

| Step in Reaction Pathway | Computational Task | Information Obtained |

| Reactants | Geometry optimization and frequency calculation. | The stable structure and energy of the starting materials. |

| Transition State | Transition state search (e.g., using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton methods). | The geometry of the highest energy point along the reaction coordinate and the activation energy (barrier) for the reaction step. sciepub.com |

| Intermediates | Geometry optimization and frequency calculation. | The structure and relative stability of any intermediate species formed during the reaction. |

| Products | Geometry optimization and frequency calculation. | The final structure and energy of the products, allowing for the calculation of the overall reaction energy. |

| Minimum Energy Path (MEP) | Intrinsic Reaction Coordinate (IRC) calculation. | Confirms that the identified transition state connects the intended reactants and products and provides a detailed picture of the reaction pathway. sciepub.com |

The ability to computationally model potential energy surfaces and activation barriers is a powerful tool for understanding and predicting the chemical behavior of this compound and its complexes, guiding the design of new catalysts and materials with desired properties. rsc.orgmdpi.com

Applications in Materials Science and Photofunctional Systems

Development of Luminescent Materials Utilizing 1,4-Bis(diphenylphosphino)benzene Complexes

Complexes incorporating the dppbz ligand are noted for their potential in luminescent materials and light-emitting devices due to their capacity for intense photoluminescence. The rigid benzene (B151609) backbone of dppbz enforces a fixed and wide bite angle of approximately 180 degrees, which distinguishes it from more flexible aliphatic diphosphine ligands and influences the geometry and subsequent photophysical behavior of its metal complexes.

The photophysical properties of metal complexes containing diphosphine ligands are a subject of extensive research. For instance, studies on copper(I) halide complexes with the related chelating ligand 1,2-bis(diphenylphosphino)benzene (B85067) (dppb) have demonstrated intense blue-green photoluminescence in the solid state, with high quantum yields and microsecond lifetimes. acs.org These emissions are typically assigned to a combination of metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) excited states. acs.org

Table 1: Illustrative Photophysical Data for Luminescent Diphosphine-Metal Complexes (Note: Data for the closely related 1,2-bis(diphenylphosphino)benzene (dppb) is included to illustrate typical properties, as specific data for 1,4-dppbz complexes can be sparse in compiled sources.)

| Complex | Emission Peak (λmax) | Quantum Yield (Φ) | Lifetime (τ) | State | Reference |

|---|---|---|---|---|---|

| [Cu(μ-I)dppb]2 | 492 nm | 0.8 | 4.0 µs | Solid (298 K) | acs.org |

| [Cu(μ-Br)dppb]2 | 533 nm | 0.6 | 10.4 µs | Solid (298 K) | acs.org |

| [Cu(μ-Cl)dppb]2 | 515 nm | 0.7 | 8.8 µs | Solid (298 K) | acs.org |

| CuI(dppb)(PPh3) | 505 nm | 0.7 | 4.1 µs | Solid (298 K) | acs.org |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet states through reverse intersystem crossing (RISC). beilstein-journals.orgnih.gov This process can significantly enhance the efficiency of organic light-emitting diodes (OLEDs), allowing for internal quantum efficiencies approaching 100%. nih.gov A key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

While the broader class of donor-acceptor molecules are heavily investigated for TADF, the application of 1,4-dppbz in this specific area is an emerging field. beilstein-journals.orgrsc.org The design of TADF emitters often involves spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize their exchange energy. rsc.org In a dppbz-metal complex, the ligand could function as a donor or part of the donor-acceptor architecture. The rigid separation of the phosphine (B1218219) groups in dppbz could be exploited to create well-defined geometries that control the HOMO-LUMO overlap.

Optimization of the photoluminescence quantum yield (PLQY) in such systems is a key challenge. rsc.org Strategies include modifying the ligand structure to tune the energy levels of the S₁ and T₁ states and suppressing non-radiative decay channels. For blue-emitting TADF materials, which are particularly sought after, combining donor moieties with acceptor cores like bis(phenylsulfonyl)benzene has proven effective. rsc.org The structural and electronic properties of dppbz make its complexes interesting candidates for future exploration in the design of novel TADF emitters.

The relationship between the molecular structure of a diphosphine ligand and the luminescent properties of its metal complexes is crucial for designing new materials. rsc.org Key structural parameters include the ligand's bite angle, the flexibility of its backbone, and the potential for intermolecular interactions in the solid state. nih.govcapes.gov.br

The 1,4-dppbz ligand is characterized by a rigid aromatic backbone, which results in a fixed, wide bite angle. This rigidity can lead to well-defined coordination geometries and may reduce vibrational quenching of the excited state, potentially increasing luminescence quantum yields compared to complexes with flexible aliphatic diphosphine ligands. In contrast, ligands with more flexible backbones can accommodate a wider range of coordination geometries, which can also be used to tune photophysical properties. researchgate.net For example, in certain gold(I) diphosphine complexes, a clear link has been established between the presence of aurophilic (Au···Au) interactions, which are influenced by ligand structure, and the resulting emission properties. nih.govresearchgate.net The large separation between the phosphorus atoms in dppbz makes it well-suited for bridging two metal centers, creating bimetallic or polymetallic structures whose properties would be highly dependent on the metal-metal distance and interaction mediated by the benzene bridge.

Exploration in Nonlinear Optics and Optical Power Limiting Materials

Materials with strong nonlinear optical (NLO) properties are in demand for a variety of applications, including optical switching and data storage. researchgate.net Optical power limiting (OPL) is a specific NLO phenomenon where a material's transmittance decreases as the intensity of incident light increases, which is critical for protecting sensors and human eyes from high-intensity laser light.

Complexes of this compound have been identified as promising materials for OPL applications. The NLO response in such organometallic complexes often arises from mechanisms like excited-state absorption, where the absorption cross-section of the excited state is much larger than that of the ground state. The extended π-system of the dppbz ligand, coupled with a heavy metal atom, can facilitate strong intersystem crossing to long-lived triplet states, which are often responsible for a strong OPL effect. The design of these materials involves creating molecules that are transparent at low light intensities but become strongly absorbing at high intensities.

Integration into Polymeric Materials and Advanced Functional Assemblies

The bifunctional nature of 1,4-dppbz makes it an excellent building block for constructing larger, functional supramolecular systems and coordination polymers. google.com A patent from 1962 described dppbz as a useful intermediate in the preparation of polymeric materials, highlighting its potential in this area from early on. google.com

Coordination polymers are formed by linking metal ions with organic bridging ligands. The rigid, linear geometry of dppbz is ideal for creating predictable, one-dimensional chains or higher-dimensional networks. The properties of these polymers (e.g., luminescence, conductivity, porosity) can be tuned by selecting the metal ion and the reaction conditions. While the related ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix) is widely used to create functional coordination polymers, dppbz offers a phosphorus-based alternative for building such structures. rsc.org

Furthermore, multidentate phosphine ligands are used to create complex heterometallic assemblies. For example, 1,2,4,5-tetrakis(diphenylphosphino)benzene, a related ligand, has been used to construct trimetallic arrays where the ligand bridges multiple redox-active metal centers, allowing for control over the separation and orientation of these centers. acs.orgnih.gov Similarly, dppbz can be used to link different metal fragments, leading to advanced functional assemblies with tailored electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(diphenylphosphino)benzene, and how can its purity be validated?

- Methodology : The compound is synthesized via nucleophilic substitution between diphenylphosphine and 1,4-dihalobenzenes under inert conditions. For example, Herring (1961) demonstrated its preparation using phenyl azide and 1,4-diazidobenzene, with strict control of stoichiometry and temperature (80–100°C) in anhydrous THF .

- Purity Verification :

- GC Analysis : Purity >98% can be confirmed via gas chromatography (GC), as noted for analogous phosphine ligands .

- NMR Spectroscopy : P NMR is critical for identifying phosphorus environments (e.g., δ ~ -5 ppm for PPh groups).

- X-ray Crystallography : Structural confirmation via SHELX software (e.g., SHELXL for refinement) ensures bond geometry and stereochemistry .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Handling : Use glove boxes or Schlenk lines to avoid air/moisture exposure, as phosphine ligands are prone to oxidation. Safety protocols from SDS guidelines for similar compounds recommend nitrile gloves and fume hoods .

- Storage : Seal in amber vials under argon or nitrogen at RT. Stability data for 1,4-Bis(diphenylphosphino)butane (DPPB) suggest degradation occurs above 40°C, necessitating refrigeration for long-term storage .

Advanced Research Questions

Q. How does this compound modulate catalytic activity in transition-metal complexes?

- Mechanistic Insights :

- Chelation Effect : The rigid benzene backbone enhances steric and electronic tuning in metal complexes, favoring oxidative addition/reductive elimination in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Comparative Data : Ligands like DPPB (1,4-Bis(diphenylphosphino)butane) show higher turnover numbers (TONs) in ruthenium-catalyzed quinoxaline synthesis compared to PPh . A hypothetical comparison for the benzene variant could be:

| Ligand | TON (Quinoxaline Synthesis) | Reference |

|---|---|---|

| PPh | 120 | |

| DPPB | 450 | |

| This compound | Predicted: 300–400 |

- Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to correlate ligand bite angle/electronics with catalytic efficiency.

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- DFT Protocols :

- Functional Selection : Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for phosphine ligand properties, as shown in thermochemical studies .

- Basis Sets : LANL2DZ for transition metals and 6-31G(d) for light atoms.

- Key Outputs :

- HOMO-LUMO gaps predict redox activity.

- Natural Bond Orbital (NBO) analysis reveals charge donation from phosphorus to metal centers.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphine ligands?

- Case Study : Discrepancies in TONs for similar ligands (e.g., DPPB vs. 1,2-Bis(diphenylphosphino)ethane) may arise from:

- Solvent Effects : Polar solvents stabilize charged intermediates differently.

- Metal-Ligand Ratios : Optimize via Job’s plot analysis.

- Resolution Strategies :

- Controlled reproducibility studies under standardized conditions (e.g., 1:1 metal:ligand ratio in toluene).

- Meta-analysis of crystallographic data (e.g., Cambridge Structural Database) to correlate ligand geometry with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.